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# The Discovery and Synthesis of Durlobactam: A Technical Guide

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Durlobactam, formerly known as ETX2514, is a novel, broad-spectrum  $\beta$ -lactamase inhibitor developed to combat multidrug-resistant (MDR) Gram-negative bacteria, particularly Acinetobacter baumannii-calcoaceticus complex (ABC).[1][2] Its development was driven by the urgent medical need for new agents targeting infections caused by carbapenem-resistant Acinetobacter, a pathogen notorious for its diverse resistance mechanisms.[3][4] This guide provides an in-depth overview of the discovery, synthesis, mechanism of action, and clinical evaluation of **Durlobactam sodium**.

## **Discovery and Rationale**

The discovery of Durlobactam was the result of a rational, structure-based drug design strategy aimed at creating a diazabicyclooctane (DBO)  $\beta$ -lactamase inhibitor with an expanded spectrum of activity.[1][5] Unlike previous DBOs such as avibactam, which have limited activity against Ambler class D  $\beta$ -lactamases, Durlobactam was specifically engineered to potently inhibit class A, C, and D serine  $\beta$ -lactamases.[3][6][7] This is particularly crucial for treating ABC infections, where class D OXA-type carbapenemases are the predominant resistance mechanism.[4][5]

Durlobactam is used in combination with sulbactam, a first-generation  $\beta$ -lactamase inhibitor that also possesses intrinsic antibacterial activity against Acinetobacter spp. by inhibiting penicillin-binding proteins (PBPs) 1 and 3.[1][4][7] However, the clinical utility of sulbactam alone has been compromised by its degradation by various  $\beta$ -lactamases.[1] Durlobactam protects sulbactam from this enzymatic degradation, thereby restoring its efficacy against MDR



Acinetobacter.[3][4][5] The combination, sulbactam-durlobactam (SUL-DUR), received FDA approval in May 2023 for the treatment of hospital-acquired bacterial pneumonia and ventilator-associated bacterial pneumonia (HABP/VABP) caused by susceptible isolates of ABC.[6][8][9]

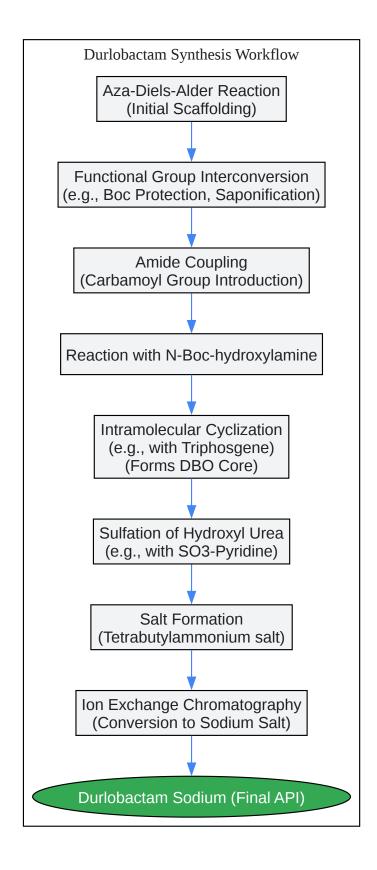
## **Synthesis of Durlobactam Sodium**

The chemical synthesis of Durlobactam is a complex, multi-step process designed for precise control over its stereochemistry and functional groups.[5] The synthesis involves creating the core diazabicyclooctane structure, followed by the introduction of the necessary carbamoyl, methyl, and sulfate groups.[5]

A generalized synthetic pathway is as follows:

- An aza-Diels-Alder reaction is performed to construct the initial bicyclic framework.
- The resulting intermediate undergoes a series of protection and deprotection steps to modify the functional groups. This includes Boc protection of an amine and saponification of an ester.
- An amide coupling reaction, using ammonium acetate, is performed to introduce the carbamoyl group.
- A key step involves the reaction of an alkene intermediate with N-Boc-hydroxylamine.
- The diamine is cyclized using triphosgene to form the cyclic urea component of the DBO core.
- Finally, the hydroxyl urea intermediate is sulfated using a DMF:SO3 or sulfur trioxide-pyridine complex.
- The molecule is then converted to its sodium salt form, often through ion-exchange chromatography, to improve purity and stability for pharmaceutical use.





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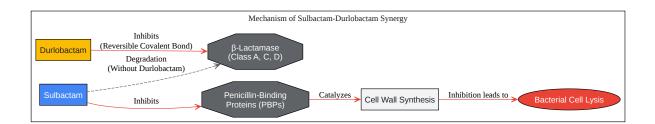
A simplified workflow for the chemical synthesis of **Durlobactam Sodium**.



#### **Mechanism of Action**

Durlobactam is a non- $\beta$ -lactam, diazabicyclooctane  $\beta$ -lactamase inhibitor.[6][8] Its primary mechanism involves the inactivation of serine  $\beta$ -lactamases, which are enzymes that hydrolyze and inactivate  $\beta$ -lactam antibiotics. Durlobactam forms a reversible, covalent bond with the serine nucleophile located in the active site of these enzymes.[8][10] This acylation reaction effectively traps the enzyme, preventing it from degrading its intended  $\beta$ -lactam partner, sulbactam. The bond is reversible due to recyclization by the sulfated amine group on Durlobactam.[8][10]

By inhibiting a broad spectrum of β-lactamases—including Ambler class A (e.g., KPC), class C (e.g., AmpC), and critically, class D (e.g., OXA enzymes common in A. baumannii)— Durlobactam shields sulbactam from hydrolysis.[3][6] This protection allows sulbactam to reach its primary targets, the penicillin-binding proteins (PBPs) in the bacterial cell wall, leading to inhibition of peptidoglycan synthesis, cell lysis, and bacterial death.[4][7]



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Durlobactam inhibits  $\beta$ -lactamases, protecting sulbactam from degradation.

### **Quantitative Data**

## **Table 1: In Vitro Inhibitory Activity of Durlobactam**



β-Lactamase Target	Ambler Class	IC50 (nM)
KPC-2	А	4[11]
AmpC	С	14[11]
OXA-24	D	190[11]

Table 2: In Vitro Activity of Sulbactam-Durlobactam against Global Acinetobacter baumannii-calcoaceticus

complex (ABC) Isolates (2016-2021)

Organism	Antimicrobial Agent	MIC5ο (μg/mL)	MIC <sub>90</sub> (μg/mL)
ABC Isolates (n=5,032)	Sulbactam- Durlobactam	1[3]	2[3]
ABC Isolates	Sulbactam (alone)	N/A	64[4]

Note: Durlobactam was tested at a fixed concentration.

**Table 3: Pharmacokinetic Parameters of Durlobactam in** 

**Healthy Adults** 

Parameter	Value
Elimination Half-Life (t½)	2.52 ± 0.77 h[6][8]
Clearance (CL)	9.96 ± 3.11 L/h[6]
Primary Route of Elimination	Renal (78% unchanged in urine)[6]
Epithelial Lining Fluid (ELF) Penetration Ratio (AUC_ELF / AUC_unbound plasma)	~0.40[12]

# Table 4: Efficacy Results from the Phase 3 ATTACK Trial (Sulbactam-Durlobactam vs. Colistin)



Outcome	Sulbactam- Durlobactam (n=63)	Colistin (n=62)	Treatment Difference (95% CI)
28-Day All-Cause Mortality (Primary Endpoint)	19.0% (12/63)[13][14] [15]	32.3% (20/62)[13][14] [15]	-13.2% (-30.0 to 3.5) [13][14]
Clinical Cure at Test of Cure	61.9%[13]	40.3%[13]	21.6% (2.9 to 40.3) [13]
Nephrotoxicity	13% (12/91)[14]	38% (32/85)[14]	Statistically significant (p<0.001)[14]

Both arms received imipenem-cilastatin as background therapy.[14]

# Experimental Protocols In Vitro Susceptibility Testing

The in vitro activity of sulbactam-durlobactam is typically determined using the broth microdilution method as described by the Clinical and Laboratory Standards Institute (CLSI).

- Method: Serial twofold dilutions of sulbactam are prepared in cation-adjusted Mueller-Hinton broth.
- Inhibitor Concentration: Durlobactam is added at a fixed concentration (e.g., 4 μg/mL).
- Inoculum: Bacterial isolates are grown to a standardized density (e.g., 5 x 10<sup>5</sup> CFU/mL) and added to the wells.
- Incubation: Plates are incubated at 35°C for 16-20 hours.
- Endpoint: The Minimum Inhibitory Concentration (MIC) is defined as the lowest concentration of the antimicrobial agent that completely inhibits visible bacterial growth.

#### In Vivo Efficacy Murine Models



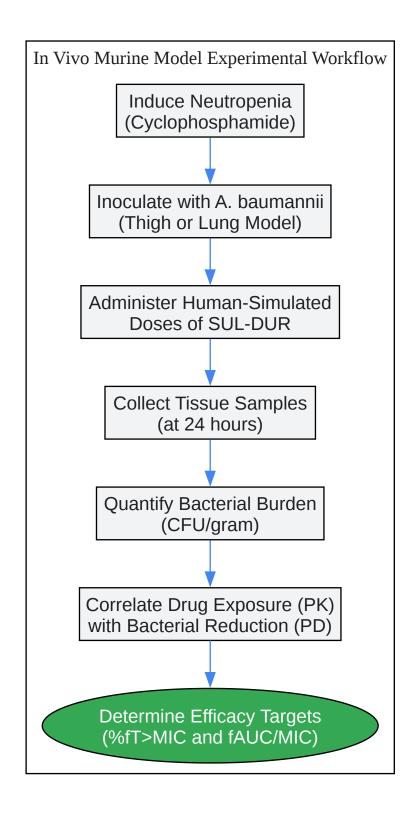




Neutropenic murine thigh and lung infection models are used to establish the pharmacokinetic/pharmacodynamic (PK/PD) targets for efficacy.[4]

- Model: Mice are rendered neutropenic by cyclophosphamide injections.
- Infection: Animals are inoculated in the thigh muscle or via intratracheal instillation with a clinical isolate of A. baumannii.
- Treatment: Human-simulated dosing regimens of sulbactam and durlobactam are administered.
- Analysis: Bacterial burden (log10 CFU/g of tissue) is quantified at 24 hours post-treatment.
- PK/PD Target: The exposure magnitudes required to achieve a static effect or a 1-log<sub>10</sub> CFU reduction are determined. For sulbactam, the target is the percentage of the dosing interval that free drug concentrations remain above the MIC (%fT>MIC), while for durlobactam, it is the ratio of the 24-hour free drug area under the curve to the MIC (fAUC/MIC).[4]





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Workflow for determining PK/PD targets using murine infection models.

### **Phase 3 Clinical Trial Protocol (ATTACK Trial)**

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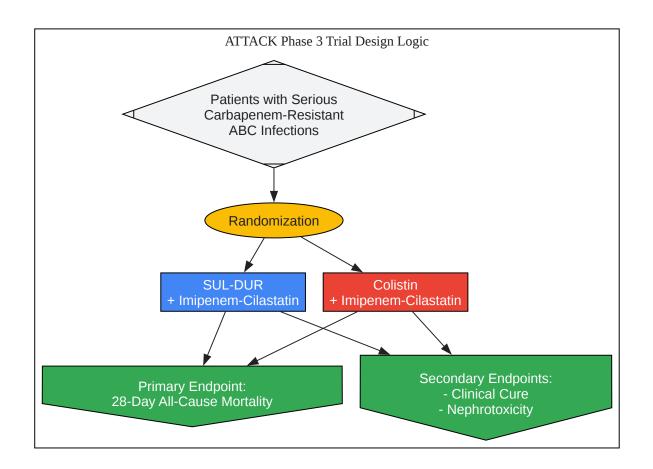




The ATTACK trial (NCT03894046) was a multicenter, randomized, active-controlled, non-inferiority study.[14]

- Population: Adult patients with serious infections caused by carbapenem-resistant ABC, including HABP, VABP, and bacteremia.[14][16]
- Intervention Arm: Sulbactam-durlobactam (1.0 g / 1.0 g) administered as a 3-hour intravenous infusion every 6 hours.[15]
- Control Arm: Colistin administered intravenously, with dosing based on local site practices.
   [14]
- Background Therapy: All patients in both arms received imipenem-cilastatin.[14]
- Duration: Treatment for 7 to 14 days.[15]
- Primary Endpoint: 28-day all-cause mortality in the carbapenem-resistant mITT (microbiologically modified intent-to-treat) population.[13][14]
- Key Secondary Endpoints: Clinical cure at the test-of-cure visit and incidence of nephrotoxicity.[13][14]





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Logical flow of the ATTACK Phase 3 clinical trial.

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